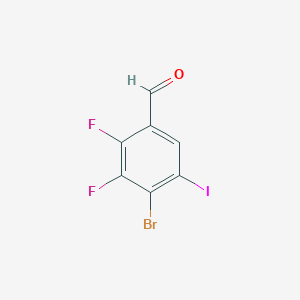

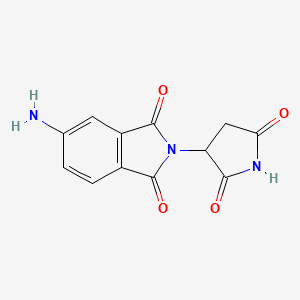

![molecular formula C17H21ClN4O4 B6604132 4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride CAS No. 2839138-69-9](/img/structure/B6604132.png)

4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers . It is useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α .

Synthesis Analysis

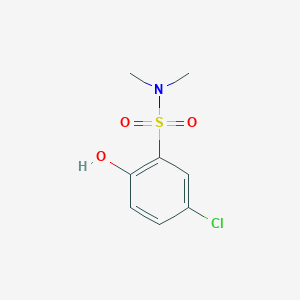

The synthesis of this compound involves several steps. The processes for its preparation have been patented and involve the preparation of unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds .Molecular Structure Analysis

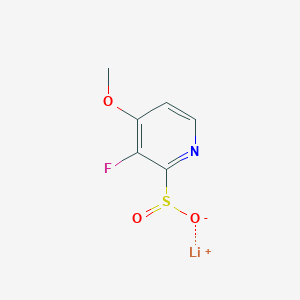

The molecular structure of this compound can be represented by the formula C17H20N4O4.ClH . The InChI code for this compound is 1S/C17H20N4O4.ClH/c18-8-1-2-9-19-11-5-3-4-10-14 (11)17 (25)21 (16 (10)24)12-6-7-13 (22)20-15 (12)23;/h3-5,12,19H,1-2,6-9,18H2, (H,20,22,23);1H .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The exact details of these reactions are proprietary and are not publicly available .Aplicaciones Científicas De Investigación

- EN300-33420009 has shown promise in cancer research due to its potential as a targeted therapy. It interacts with cereblon, a protein involved in protein degradation pathways. Researchers are exploring its use in developing proteolysis-targeting chimeras (PROTACs) for cancer treatment . These PROTACs can selectively degrade specific proteins implicated in cancer progression.

- The compound’s ability to modulate tumor necrosis factor-alpha (TNF-α) activity makes it relevant in immunology and inflammation research. TNF-α plays a crucial role in inflammatory responses and autoimmune diseases. EN300-33420009 may help regulate TNF-α levels, potentially leading to novel therapies .

- Researchers are investigating EN300-33420009’s impact on neurological disorders. Its interaction with cereblon suggests potential neuroprotective effects. Studies explore its role in conditions like Alzheimer’s disease, Parkinson’s disease, and neuroinflammation .

- EN300-33420009 serves as a building block for drug development. Medicinal chemists modify its structure to create derivatives with improved pharmacokinetics, bioavailability, and target specificity. These derivatives may lead to more effective drugs for various diseases .

- The compound’s unique structure could be exploited for imaging purposes. Researchers are investigating its use as a contrast agent in magnetic resonance imaging (MRI) or positron emission tomography (PET). Its specific binding properties may enhance diagnostic accuracy .

- Beyond its biological applications, EN300-33420009 plays a role in materials science. For instance, it has been studied in the context of oriented strandboard (OSB) quality control. The EN300 standard incorporates control limits based on panel density to ensure structural integrity in OSB products .

Cancer Research and Treatment

Immunomodulation and Inflammation

Neurological Disorders

Drug Development and Optimization

Biomedical Imaging and Diagnostics

Materials Science and Quality Control

Mecanismo De Acción

Target of Action

It is suggested that the compound might be related to the regulation of tumor necrosis factor α (tnf-α) levels . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction.

Mode of Action

It is suggested that the compound might be involved in preventing or treating diseases or conditions related to an abnormally high level or activity of tnf-α .

Propiedades

IUPAC Name |

4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4.ClH/c18-8-2-5-14(22)19-12-4-1-3-10-11(12)9-21(17(10)25)13-6-7-15(23)20-16(13)24;/h1,3-4,13H,2,5-9,18H2,(H,19,22)(H,20,23,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOHLFRUGCCJKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate](/img/structure/B6604088.png)

![ethyl 2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate](/img/structure/B6604108.png)